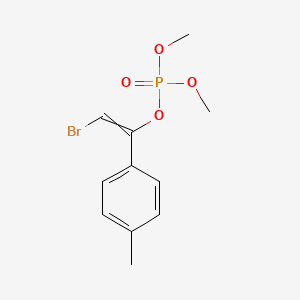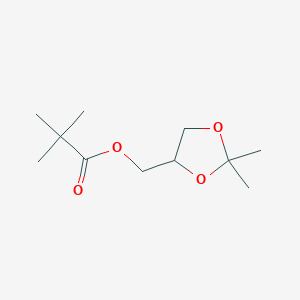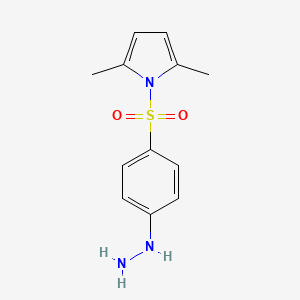
1-(2-Methoxyphenyl)-3,4-dihydronaphthalene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyphenyl)-3,4-dihydronaphthalene-2-carbaldehyde is an organic compound that belongs to the class of aromatic aldehydes This compound features a naphthalene ring system substituted with a methoxyphenyl group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-3,4-dihydronaphthalene-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde and 3,4-dihydronaphthalene.
Condensation Reaction: The key step involves a condensation reaction between 2-methoxybenzaldehyde and 3,4-dihydronaphthalene in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-(2-Methoxyphenyl)-3,4-dihydronaphthalene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-(2-Methoxyphenyl)-3,4-dihydronaphthalene-2-carboxylic acid.
Reduction: 1-(2-Methoxyphenyl)-3,4-dihydronaphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
1-(2-Methoxyphenyl)-3,4-dihydronaphthalene-2-carbaldehyde has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It can be used as a probe to study biological processes involving aldehyde-containing compounds.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-Methoxyphenyl)-3,4-dihydronaphthalene-2-carbaldehyde depends on its specific application. In general, the aldehyde group can form covalent bonds with nucleophiles, leading to the formation of various adducts. The methoxy group can influence the electronic properties of the aromatic ring, affecting its reactivity in different chemical reactions.
類似化合物との比較
1-(4-Methoxyphenyl)-3,4-dihydronaphthalene-2-carbaldehyde: Similar structure but with the methoxy group in the para position.
1-(2-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: Contains a tetrazole ring instead of a naphthalene ring.
Uniqueness: 1-(2-Methoxyphenyl)-3,4-dihydronaphthalene-2-carbaldehyde is unique due to the specific positioning of the methoxy group and the aldehyde functional group on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.
特性
CAS番号 |
350691-09-7 |
|---|---|
分子式 |
C18H16O2 |
分子量 |
264.3 g/mol |
IUPAC名 |
1-(2-methoxyphenyl)-3,4-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C18H16O2/c1-20-17-9-5-4-8-16(17)18-14(12-19)11-10-13-6-2-3-7-15(13)18/h2-9,12H,10-11H2,1H3 |
InChIキー |
FQYLVBSAGUSMBI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C2=C(CCC3=CC=CC=C32)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{(2S)-1-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-1-oxo-2-butanyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14243110.png)
![1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene](/img/structure/B14243116.png)
![Benzoic acid, 2-[[(4-methylphenyl)amino]thio]-, ethyl ester](/img/structure/B14243120.png)

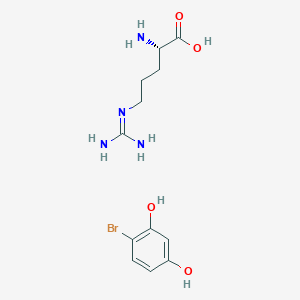
![4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid](/img/structure/B14243143.png)
![Pyrimidinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-, bromide](/img/structure/B14243157.png)
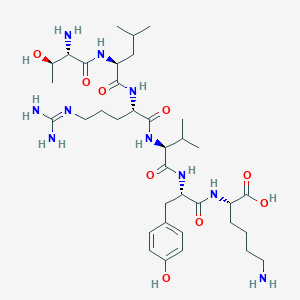
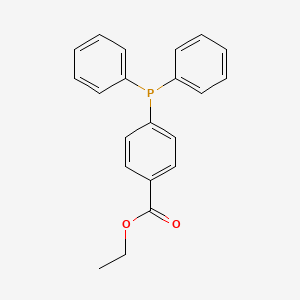
![N-{4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14243177.png)
